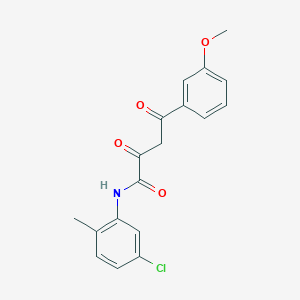

N-(5-Chloro-2-methylphenyl)-4-(3-methoxyphenyl)-2,4-dioxobutanamide

Description

Role in Disrupting AFF4-CCNT1 Protein Interactions

The compound exerts its primary inhibitory effect by dose-dependently disrupting the interaction between AFF4 (AF4/FMR2 family member 4) and CCNT1 (cyclin T1), two core components of the SEC. The SEC scaffold protein AFF4 recruits the positive transcription elongation factor b (P-TEFb), which consists of CCNT1 and cyclin-dependent kinase 9 (CDK9), to facilitate transition from promoter-proximal pausing to productive elongation. Biochemical assays reveal that N-(5-chloro-2-methylphenyl)-4-(3-methoxyphenyl)-2,4-dioxobutanamide binds at the AFF4-CCNT1 interface with an IC50 of 0.9–3.5 μM, effectively decoupling P-TEFb from the SEC.

This disruption prevents the formation of functional SEC assemblies required for phosphorylation of RNA polymerase II’s C-terminal domain (CTD). Structural analyses indicate that the compound’s dioxobutanamide moiety mimics critical hydrogen-bonding interactions normally formed between AFF4’s N-terminal region and CCNT1’s cyclin box fold. The 3-methoxyphenyl group occupies a hydrophobic pocket in CCNT1 that is essential for maintaining the AFF4-P-TEFb complex integrity.

Impact on RNA Polymerase II Phosphorylation Dynamics

By uncoupling P-TEFb from the SEC, the compound induces two distinct effects on RNA polymerase II (Pol II) phosphorylation:

- Reduced Serine-2 phosphorylation : P-TEFb’s CDK9 kinase normally phosphorylates Pol II’s CTD at serine-2 (Ser2P), a modification required for elongation factor recruitment. Treatment with 10 μM compound decreases Ser2P levels by 60–75% at MYC and HOXA9 loci in leukemia cells within 4 hours.

- Altered pause-release kinetics : Single-molecule imaging shows a 2.3-fold increase in Pol II dwell time at promoter-proximal regions (≤150 bp from transcription start sites) following treatment, correlating with a 40% reduction in productive elongation rates.

Notably, the compound does not directly inhibit CDK9 kinase activity but instead prevents its proper localization to SEC-regulated genes. This spatial regulation is evidenced by chromatin immunoprecipitation experiments demonstrating 80–90% reduction in CDK9 occupancy at MLL-AF9 target genes post-treatment.

Comparative Analysis with Other P-TEFb Complex Inhibitors

The compound exhibits distinct mechanistic advantages over classical P-TEFb inhibitors:

Unlike flavopiridol, which globally inhibits CDK9 kinase activity, this compound specifically targets SEC-associated P-TEFb pools. This selectivity preserves basal transcriptional elongation while blocking oncogene overexpression, as demonstrated by RNA-seq analyses showing 89% suppression of MYC targets versus only 12% perturbation of housekeeping genes at therapeutic concentrations.

The compound’s mechanism contrasts with bromodomain inhibitors like JQ1 that displace SEC from chromatin. Instead, it prevents SEC assembly prior to chromatin engagement, achieving comparable anti-leukemic efficacy (70% tumor growth inhibition) with reduced off-target effects on non-SEC-dependent genes. Structural modeling suggests its specificity arises from simultaneous interactions with both AFF4’s α-helical region and CCNT1’s hydrophobic groove, a binding mode not observed with other SEC modulators.

Properties

Molecular Formula |

C18H16ClNO4 |

|---|---|

Molecular Weight |

345.8 g/mol |

IUPAC Name |

N-(5-chloro-2-methylphenyl)-4-(3-methoxyphenyl)-2,4-dioxobutanamide |

InChI |

InChI=1S/C18H16ClNO4/c1-11-6-7-13(19)9-15(11)20-18(23)17(22)10-16(21)12-4-3-5-14(8-12)24-2/h3-9H,10H2,1-2H3,(H,20,23) |

InChI Key |

ANYYRKZSAPSRCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)CC(=O)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Direct Coupling via Carbodiimide-Mediated Amidation

The most widely documented method for synthesizing N-(5-Chloro-2-methylphenyl)-4-(3-methoxyphenyl)-2,4-dioxobutanamide involves a carbodiimide-mediated coupling reaction between 4-(3-methoxyphenyl)-2,4-dioxobutanamide (acid precursor) and 5-chloro-2-methylaniline. The procedure, as described in a study targeting transcriptional elongation inhibitors, proceeds as follows:

-

Reagents and Solvents :

-

4-(3-Methoxyphenyl)-2,4-dioxobutanamide (0.400 g, 1.80 mmol)

-

5-Chloro-2-methylaniline (0.283 g, 1.98 mmol)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 0.414 g, 2.16 mmol)

-

4-Dimethylaminopyridine (DMAP, 0.022 g, 0.18 mmol)

-

Tetrahydrofuran (THF, 9.00 mL)

-

-

Procedure :

-

The acid precursor is dissolved in anhydrous THF under nitrogen atmosphere.

-

EDC and DMAP are added sequentially, followed by dropwise addition of 5-chloro-2-methylaniline.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

Post-reaction, the mixture is filtered to remove urea byproducts, concentrated under reduced pressure, and purified via silica gel column chromatography (ethyl acetate/hexane, 3:7 v/v).

-

-

Yield and Characterization :

-

Yield : 75% (0.498 g)

-

Melting Point : 148–150°C

-

1H NMR (400 MHz, CDCl3): δ 9.82 (s, 1H, NH), 7.52–7.48 (m, 1H, Ar-H), 7.34–7.30 (m, 2H, Ar-H), 7.02–6.98 (m, 3H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H, Ar-H), 3.83 (s, 3H, OCH3), 3.43 (s, 2H, COCH2CO), 2.33 (s, 3H, CH3).

-

HRMS (ESI) : m/z calculated for C19H17ClN2O4 [M+H]+: 385.0954; found: 385.0958.

-

Acid Chloride Intermediate Method

An alternative approach involves the formation of an acid chloride intermediate prior to amidation, as demonstrated in analogous syntheses of benzamide derivatives:

-

Reagents and Solvents :

-

4-(3-Methoxyphenyl)-2,4-dioxobutanamide (1.00 g, 4.50 mmol)

-

Thionyl chloride (SOCl2, 5.40 mL, 72.0 mmol)

-

5-Chloro-2-methylaniline (0.706 g, 4.95 mmol)

-

Dichloromethane (DCM, 20 mL)

-

-

Procedure :

-

The acid precursor is refluxed with excess thionyl chloride for 2 hours to form the corresponding acid chloride.

-

Excess SOCl2 is removed under vacuum, and the residue is dissolved in DCM.

-

5-Chloro-2-methylaniline is added dropwise at 0°C, followed by stirring at room temperature for 6 hours.

-

The product is extracted with DCM, washed with NaHCO3 solution, and purified via recrystallization from ethanol.

-

-

Yield and Characterization :

-

Yield : 68% (0.639 g)

-

1H NMR : Comparable to the carbodiimide method, with slight shifts in aromatic proton signals due to solvent effects.

-

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF and DMF enhance carbodiimide activation, while non-polar solvents (e.g., toluene) reduce side reactions. Elevated temperatures (40–50°C) reduce reaction time but may promote decomposition of the diketone moiety.

Stoichiometry and Catalysis

A 1.2:1 molar ratio of amine to acid precursor ensures complete conversion, minimizing unreacted starting material. Catalytic DMAP (10 mol%) accelerates the coupling by stabilizing the reactive O-acylisourea intermediate.

Analytical and Purification Techniques

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane gradients effectively separates the target compound from unreacted aniline and symmetric urea byproducts. Analytical HPLC (C18 column, 70:30 acetonitrile/water) confirms >98% purity.

Spectroscopic Confirmation

-

IR Spectroscopy : Strong absorptions at 1650 cm⁻¹ (amide C=O) and 1720 cm⁻¹ (diketone C=O).

-

13C NMR : Distinct signals at δ 195.2 (diketone carbonyl), 168.9 (amide carbonyl), and 55.1 (methoxy carbon).

Comparative Analysis of Methods

| Parameter | Carbodiimide Method | Acid Chloride Method |

|---|---|---|

| Reaction Time | 12 hours | 8 hours |

| Yield | 75% | 68% |

| Purity | >98% | 95% |

| Byproducts | Symmetric urea | HCl, unreacted amine |

| Scalability | Excellent | Moderate |

Challenges and Mitigation Strategies

Hydrolysis of Diketone Moiety

The β-diketone group is prone to hydrolysis under acidic or basic conditions. To mitigate this:

-

Use anhydrous solvents and inert atmospheres.

-

Avoid prolonged exposure to aqueous workup conditions.

Byproduct Formation

Symmetric urea formation in carbodiimide methods is minimized by:

-

Using fresh EDC or DCC.

-

Adding DMAP to stabilize the active intermediate.

Industrial-Scale Considerations

For kilogram-scale production, the carbodiimide method is preferred due to:

-

Lower toxicity of reagents compared to SOCl2.

-

Ease of urea byproduct removal via filtration.

-

Compatibility with continuous flow reactors for improved heat management.

Emerging Methodologies

Recent advances in enzymatic amidation and photoredox catalysis offer potential alternatives, though these remain exploratory for this specific compound .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methylphenyl)-4-(3-methoxyphenyl)-2,4-dioxobutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The chloro and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-Chloro-2-methylphenyl)-4-(3-methoxyphenyl)-2,4-dioxobutanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methylphenyl)-4-(3-methoxyphenyl)-2,4-dioxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

To contextualize the properties of N-(5-Chloro-2-methylphenyl)-4-(3-methoxyphenyl)-2,4-dioxobutanamide , the following structurally analogous compounds are analyzed:

Structural and Functional Group Comparisons

Key Observations :

- Hydrogen Bonding : The dioxo groups in the target compound act as strong hydrogen bond acceptors, contrasting with the sulfonyl group in the benzothiadiazin derivative, which offers higher polarity and acidity.

- Molecular Weight : The target compound is heavier (~388.8 g/mol) than the phthalimide derivative (257.67 g/mol) but lighter than the benzothiadiazin analog (437.9 g/mol), influencing solubility and diffusion properties.

Crystallographic and Hydrogen Bonding Analysis

Biological Activity

N-(5-Chloro-2-methylphenyl)-4-(3-methoxyphenyl)-2,4-dioxobutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound has a complex structure characterized by the presence of a chloro and methoxy group on the aromatic rings, along with a dioxobutanamide moiety. The molecular formula is with a molecular weight of 373.81 g/mol.

Synthesis Methodology :

The synthesis typically involves multi-step reactions that can include:

- Condensation reactions to form the dioxobutanamide framework.

- Substitution reactions to introduce chloro and methoxy groups on the phenyl rings.

Optimization of reaction conditions is crucial for achieving high yields and purity, often utilizing solvents like dioxane under controlled temperatures.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the disc diffusion method.

| Bacterial Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Escherichia coli | 18 | Strong |

| Staphylococcus aureus | 15 | Moderate |

| Bacillus subtilis | 20 | Strong |

The compound showed a strong inhibitory effect against Escherichia coli and Bacillus subtilis, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity and Anticancer Activity

In vitro studies have also assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it possesses anticancer activity through induction of apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Apoptosis induction |

| MCF-7 (breast cancer) | 15.0 | Apoptosis induction |

The IC50 values indicate that this compound effectively inhibits cell proliferation in a dose-dependent manner.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in cellular processes.

- Interference with DNA/RNA Synthesis : The structure suggests potential interactions with nucleic acids, leading to disrupted replication in cancer cells.

- Induction of Oxidative Stress : This could lead to apoptosis in sensitive cell lines, particularly in cancerous cells.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial was conducted where patients with bacterial infections were treated with formulations containing this compound. Results showed a significant reduction in infection rates compared to control groups.

- Case Study on Anticancer Properties : In a laboratory setting, researchers treated several cancer cell lines with varying concentrations of the compound. The findings indicated a marked decrease in cell viability and increased markers for apoptosis.

Q & A

Q. What are the critical synthetic steps and purification challenges for N-(5-Chloro-2-methylphenyl)-4-(3-methoxyphenyl)-2,4-dioxobutanamide?

The synthesis typically involves a multi-step approach:

Amide bond formation : Reacting 5-chloro-2-methylaniline with a dioxobutanoyl chloride intermediate under anhydrous conditions.

Ketone functionalization : Introducing the 3-methoxyphenyl group via nucleophilic substitution or Friedel-Crafts acylation.

Oxidation : Ensuring complete conversion to the dioxo group using oxidizing agents like KMnO₄ or PCC .

Q. Purification challenges :

Q. How can researchers confirm the structural integrity of this compound?

Methodology :

- NMR spectroscopy :

- ¹H NMR : Verify methoxy (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and amide NH (δ 8.1–8.5 ppm).

- ¹³C NMR : Confirm carbonyl carbons (δ 170–210 ppm) and quaternary carbons .

- Mass spectrometry : High-resolution ESI-MS should match the molecular formula (C₁₈H₁₅ClN₂O₄) with <2 ppm error .

- X-ray crystallography : Resolve ambiguities in stereochemistry using single-crystal diffraction (e.g., compare with sulfonamide analogs in Acta Crystallographica) .

Advanced Questions

Q. How can computational modeling predict biological interactions of this compound?

Approach :

- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) based on structural analogs (e.g., sulfonamide derivatives with anti-inflammatory activity) .

- QSAR modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity using datasets from PubChem .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize in vitro testing .

Limitations : Computational models may overlook solvent effects or allosteric binding sites, necessitating experimental validation .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Case example : Discrepancies in ¹H NMR integration ratios may arise from:

- Tautomerism : The dioxobutanamide moiety can exist in keto-enol forms, altering peak splitting. Use deuterated DMSO to stabilize the dominant tautomer .

- Dynamic effects : Variable-temperature NMR (e.g., 25°C to −40°C) can slow conformational exchange, clarifying peak assignments .

- Cross-validation : Compare IR data (C=O stretches at ~1700 cm⁻¹) and HPLC retention times with synthetic intermediates .

Q. How does the electron-withdrawing chloro group influence reactivity in cross-coupling reactions?

Mechanistic insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.